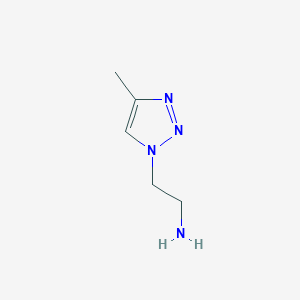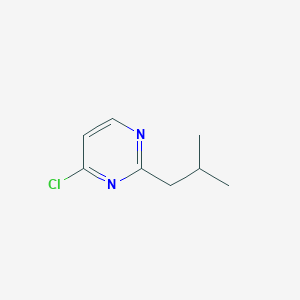
1,2,3-三唑-1-基乙胺
描述
2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
1,2,3-三唑在药物发现领域有着广泛的应用 . 它们是氨基酸、核苷酸等基本构件的一部分 . 许多具有1,2,3-三唑核心的著名医药化合物已上市,例如抗惊厥药物鲁非酰胺,广谱头孢菌素类抗生素头孢曲松,抗癌药物羧酰胺三唑和ββ-内酰胺类抗生素他唑巴坦 .
有机合成
1,2,3-三唑在有机合成中起着重要的作用 . 它们是最重要的含氮五元杂环之一,有着广泛的应用 .
高分子化学
在高分子化学领域,1,2,3-三唑被广泛使用 . 它们有助于提高聚合物的化学稳定性 .
超分子化学
1,2,3-三唑也用于超分子化学 . 它们具有很强的偶极矩(4.8-5.6德拜)和氢键能力 .
生物偶联和化学生物学
1,2,3-三唑已被广泛用于生物偶联策略 . 它们在化学生物学中也很重要 .
荧光成像
1,2,3-三唑在荧光成像中有着应用 . 它们可用于开发用于临床诊断检测的生物传感器 .
材料科学
在材料科学中,1,2,3-三唑用于制造农用化学品、缓蚀剂、光稳定剂和染料 . 它们在液晶和聚合物材料中也发挥着重要作用 .
抗癌剂
1,2,4-三唑衍生物已显示出对HeLa细胞系的良好细胞毒活性 . 它们对正常细胞系和细胞毒性癌细胞系具有适当的选择性 .
作用机制
Target of Action
The primary target of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various biological processes such as respiration and the transport of carbon dioxide and bicarbonate.
Mode of Action
2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme by 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine affects the carbon dioxide and bicarbonate transport pathways . This can lead to changes in the acid-base balance in the body, which can have downstream effects on various physiological processes.
Pharmacokinetics
The compound’s drug-likeness and pharmacokinetic properties have been predicted computationally . These predictions suggest that the compound may have suitable properties for absorption, distribution, metabolism, and excretion (ADME), which could impact its bioavailability.
Result of Action
It is known that the compound’s inhibition of the carbonic anhydrase-ii enzyme can lead to changes in the body’s acid-base balance . This could potentially have effects at the cellular level, impacting various physiological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine. For instance, the compound’s synthesis has been achieved in an aqueous medium , suggesting that the compound may be stable in such environments.
生化分析
Biochemical Properties
2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter. The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synapses . Additionally, 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine exhibits antibacterial, antimalarial, and antiviral activities .
Cellular Effects
2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by arresting the cell cycle at the sub-G1 and G2/M phases . This effect is mediated through the modulation of key signaling pathways involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine involves several binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, it can interact with other proteins and enzymes, modulating their activity and influencing various biochemical pathways. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with tubulin, a protein involved in cell division .
Dosage Effects in Animal Models
The effects of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of acetylcholinesterase and induction of apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions
Metabolic Pathways
2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
2-(4-methyltriazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-5-4-9(3-2-6)8-7-5/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWJIKMZQXUVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672501 | |
| Record name | 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086601-35-5 | |
| Record name | 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)

![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)







![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1486649.png)
